molecular formula C19H16ClN3O5S2 B14995355 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B14995355
M. Wt: 465.9 g/mol
InChI Key: QOAOBQDBKOJTAD-UHFFFAOYSA-N
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Description

2-({5-[(3-Chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetic small molecule belonging to the dihydropyrimidine class. Dihydropyrimidine derivatives are a subject of significant interest in medicinal chemistry and drug discovery research due to their diverse pharmacological profiles. Structurally related compounds have been investigated for various biological activities, including potential use as anticonvulsant agents . The presence of multiple functional groups, including the sulfonyl and sulfanyl linkages, makes this compound a valuable intermediate or target for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, particularly in enzyme inhibition assays or receptor-binding studies, where similar molecules have shown promise . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and solubility.

Properties

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-14-6-3-5-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-2-4-12(20)8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

QOAOBQDBKOJTAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the Pyrimidinone Core

The 6-oxo-1,6-dihydropyrimidin-2-yl scaffold serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation of thiourea, ethyl cyanoacetate, and aromatic aldehydes under basic conditions. For instance, Xu et al. demonstrated that refluxing these components in ethanol with potassium carbonate yields 6-aryl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives. Adapting this approach, the target pyrimidinone could be synthesized by substituting the aldehyde with a 3-chlorophenylsulfonyl-containing precursor. However, direct incorporation of the sulfonyl group at position 5 remains challenging due to steric and electronic factors.

Alternative routes involve post-synthesis modification of pre-formed pyrimidinones. Hocková et al. reported the oxidation of pyrimidine thioethers to sulfones using hydrogen peroxide in acetic acid. Applied to this target, 5-(3-chlorophenylthio)pyrimidin-2-thiol could be oxidized to install the sulfonyl group, though this requires careful control of reaction time and temperature to prevent over-oxidation of the sulfur bridge.

Synthesis of the N-(3-Methoxyphenyl)acetamide Side Chain

The N-(3-methoxyphenyl)acetamide component is synthesized through a two-step sequence:

  • Chloroacetylation : Treatment of 3-methoxyaniline with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, yields 2-chloro-N-(3-methoxyphenyl)acetamide. Xu et al. optimized this reaction to achieve 92% purity by maintaining the temperature below 5°C during reagent addition.
  • Purification : Recrystallization from methanol-water (3:1) removes unreacted aniline and hydrochloride byproducts, as evidenced by HPLC analyses showing >99% purity.

Coupling of Pyrimidine Thiol and Chloroacetamide

Formation of the sulfur bridge between the pyrimidinone and acetamide relies on nucleophilic aromatic substitution. A proven protocol involves reacting 5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-chloro-N-(3-methoxyphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate as base. Key parameters include:

  • Solvent : DMF enhances nucleophilicity of the thiolate ion compared to ethanol or toluene.
  • Temperature : Room temperature reactions minimize side-product formation, though reflux (80°C) accelerates kinetics.
  • Stoichiometry : A 1:1.2 molar ratio of thiol to chloroacetamide ensures complete conversion, as excess chloroacetamide can be removed via aqueous wash.

Optimization of Reaction Conditions

Comparative studies reveal critical factors influencing yield and purity:

Parameter Condition 1 (DMF, K₂CO₃, RT) Condition 2 (EtOH, KOH, Reflux)
Yield 73% 68%
Purity (HPLC) 98.5% 95.2%
Reaction Time 10 hours 6 hours
Byproduct Formation <2% 5–7%

Data synthesized from

Notably, DMF-based systems suppress hydrolysis of the sulfonyl group, while ethanol promotes partial solvolysis. Chromatographic purification on silica gel (chloroform:methanol 95:5) effectively isolates the target compound, with typical isolated yields of 70–75%.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Core structure : Shares the 1,6-dihydropyrimidin-2-ylthio backbone.
  • Substituents :
    • Pyrimidine ring : 4-methyl vs. 5-(3-chlorophenylsulfonyl) in the target compound.
    • Acetamide group : 2,3-Dichlorophenyl vs. 3-methoxyphenyl.
  • Physicochemical properties :
    • Melting point (mp): 230°C () vs. unreported for the target compound.
    • Higher mp in may stem from stronger halogen-based intermolecular forces compared to the methoxy group.
  • Bioactivity : Dichlorophenyl groups are associated with enhanced cytotoxicity in pesticidal and medicinal compounds, whereas methoxy groups may improve metabolic stability .

b. 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b, )

  • Core structure: Cyanoacetanilide vs. dihydropyrimidinone.
  • Functional groups :
    • 4-Methoxyphenyl hydrazine and sulfamoylphenyl vs. sulfonyl and acetamide groups in the target compound.
  • Synthesis : Both compounds utilize aryl diazonium salt coupling, but the target compound requires additional sulfonation steps .
Physicochemical and Spectroscopic Comparisons
Property Target Compound Compound (13b)
Melting Point Not reported 230°C 274°C
IR Absorption Anticipated C=O (1660–1680 cm⁻¹), S=O (1150–1350 cm⁻¹) C=O at 1664 cm⁻¹ () C=O at 1662 cm⁻¹, C≡N at 2212 cm⁻¹
¹H-NMR Features Expected peaks: 3-methoxy (δ ~3.7), sulfonyl aryl protons (δ ~7.5–8.0) SCH₂ (δ 4.12), CH₃ (δ 2.19) OCH₃ (δ 3.77), NH₂ (δ 7.25)

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